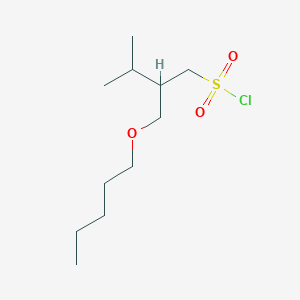

3-Methyl-2-((pentyloxy)methyl)butane-1-sulfonyl chloride

Description

3-Methyl-2-((pentyloxy)methyl)butane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a branched alkyl chain and a pentyloxymethyl substituent. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly in sulfonylation reactions to introduce sulfonate groups into target molecules.

Properties

Molecular Formula |

C11H23ClO3S |

|---|---|

Molecular Weight |

270.82 g/mol |

IUPAC Name |

3-methyl-2-(pentoxymethyl)butane-1-sulfonyl chloride |

InChI |

InChI=1S/C11H23ClO3S/c1-4-5-6-7-15-8-11(10(2)3)9-16(12,13)14/h10-11H,4-9H2,1-3H3 |

InChI Key |

ISFDCJDYZQSTSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOCC(CS(=O)(=O)Cl)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-((pentyloxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of 3-Methyl-2-((pentyloxy)methyl)butanol with a sulfonyl chloride reagent under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride produced during the reaction. The reaction is typically performed at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. This ensures consistent product quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-((pentyloxy)methyl)butane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.

Oxidation: The compound can undergo oxidation reactions to form sulfonic acids or sulfonate salts.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.

Reduction: Lithium aluminum hydride or other strong reducing agents are employed.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Major Products Formed:

Sulfonamide Derivatives: Formed by reaction with amines.

Sulfonate Ester Derivatives: Formed by reaction with alcohols.

Sulfonothioate Derivatives: Formed by reaction with thiols.

Sulfonic Acids or Sulfonate Salts: Formed by oxidation reactions.

Scientific Research Applications

3-Methyl-2-((pentyloxy)methyl)butane-1-sulfonyl chloride has various applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules. It is also employed in the preparation of sulfonamide and sulfonate ester derivatives.

Biology: Utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

Industry: Applied in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 3-Methyl-2-((pentyloxy)methyl)butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. When a nucleophile attacks the sulfur atom, the chlorine atom is displaced, leading to the formation of a new sulfonyl derivative. This reactivity is exploited in various chemical reactions to modify molecules and introduce sulfonyl groups.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 3-Methyl-2-((pentyloxy)methyl)butane-1-sulfonyl chloride and structurally related compounds:

Key Observations :

- Reactivity : Unlike 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one (a fragrance ingredient with a cyclic ketone structure ), the target compound’s sulfonyl chloride group confers high electrophilicity, making it more reactive in nucleophilic substitution or elimination reactions.

Biological Activity

3-Methyl-2-((pentyloxy)methyl)butane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a sulfonyl group, which is known for its reactivity and ability to form various derivatives. The presence of the pentyloxy group enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of sulfonyl chlorides like this compound often involves:

- Inhibition of Enzymatic Activity : Sulfonyl chlorides can act as inhibitors for various enzymes by forming covalent bonds with nucleophilic residues in the active sites.

- Modulation of Signaling Pathways : These compounds may interact with cellular receptors or signaling molecules, influencing pathways such as apoptosis, cell proliferation, and inflammation.

Therapeutic Applications

Recent studies have suggested several therapeutic applications for compounds similar to this compound:

- Anti-inflammatory Agents : Due to their ability to modulate inflammatory pathways, these compounds may be useful in treating diseases characterized by chronic inflammation.

- Anticancer Properties : Research indicates that sulfonyl chlorides can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival.

- Cardiovascular Health : Some studies suggest potential benefits in managing cardiovascular conditions through modulation of vascular signaling pathways.

Case Study 1: Anticancer Activity

A study investigated the effects of a related sulfonyl chloride on cancer cell lines. The results demonstrated significant inhibition of cell proliferation in breast cancer cells, attributed to the compound's ability to induce apoptosis through mitochondrial pathways. The study highlighted the compound's potential as a lead for developing new anticancer therapies .

Case Study 2: Anti-inflammatory Effects

In another study, researchers evaluated the anti-inflammatory effects of sulfonyl chlorides in a mouse model of acute inflammation. The administration of the compound resulted in reduced levels of pro-inflammatory cytokines and decreased infiltration of immune cells into inflamed tissues. This suggests a promising role for such compounds in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.